{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine
Description
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is a secondary amine derivative featuring a benzyloxy-substituted phenyl group. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol . Key structural attributes include:
- Benzyloxy group: A phenyl ring linked via an ether oxygen to a methyl group, enhancing lipophilicity and steric bulk.
- Isopropylamine moiety: A branched alkyl chain attached to the amine nitrogen, influencing solubility and reactivity. The compound’s SMILES notation is CC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)N, and its InChIKey is RHSLHPHRQRWTLD-UHFFFAOYSA-N .
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(2)18-12-16-9-6-10-17(11-16)19-13-15-7-4-3-5-8-15/h3-11,14,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRJFQHRCGSPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Attachment of the Propan-2-ylamine Moiety: The propan-2-ylamine group can be attached to the benzyloxyphenyl intermediate through a reductive amination reaction. This involves the reaction of the intermediate with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, primary or secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the amine moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Modifications Among Analogs
The following compounds differ in substituents on the phenyl ring or the amine group, leading to variations in physicochemical and functional properties:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Properties/Applications | References |
|---|---|---|---|---|---|
| {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine | C₁₆H₁₉NO | 241.33 | Benzyloxy phenyl, isopropylamine | High lipophilicity; potential CNS activity | |
| (3-Phenoxyphenyl)methylamine hydrochloride | C₁₆H₂₀ClNO | 277.79 | Phenoxy phenyl, hydrochloride salt | Improved aqueous solubility; salt form enhances stability | |
| {[3-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine | C₁₁H₁₇NS | 195.33 | Methylthio phenyl, isopropylamine | Increased polarity due to sulfur; potential metabolic stability | |
| N-Benzyl-3-(3-chlorophenyl)prop-2-yn-1-amine | C₁₆H₁₄ClN | 255.75 | Chlorophenyl, propargylamine | Alkyne group enables click chemistry; halogen enhances reactivity | |
| Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine | C₁₈H₂₃NO | 269.38 | Tolyloxy, dimethylamine | Steric hindrance from methyl groups; altered receptor selectivity |
Detailed Analysis of Substituent Effects
Benzyloxy vs. However, the phenoxy derivative’s hydrochloride salt (Table 1) improves water solubility, making it more suitable for formulation.
Methylsulfanyl vs. Benzyloxy :
- The methylthio group (S-CH₃) in {[3-(methylsulfanyl)phenyl]methyl}(propan-2-yl)amine introduces mild polarity compared to benzyloxy’s aromatic bulk. This could reduce metabolic degradation via cytochrome P450 enzymes, a common issue with lipophilic amines.
Halogenated Derivatives :
- The chlorine atom in N-Benzyl-3-(3-chlorophenyl)prop-2-yn-1-amine () increases electrophilicity, enabling nucleophilic aromatic substitution reactions. This modification is valuable in medicinal chemistry for tuning target affinity.
The tolyloxy group (methyl-substituted phenoxy) further modulates electronic density.
Biological Activity
The compound {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine , also known as a benzyloxy-substituted amine, has gained attention in medicinal chemistry due to its potential biological activities. This article details its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H24N
- Molecular Weight : 264.39 g/mol
- Structure : The compound features a benzyloxy group attached to a phenyl ring, linked to a propan-2-yl amine moiety, which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the benzyloxy group enhances its binding affinity to specific receptors and enzymes, potentially modulating their activity. This interaction can lead to various physiological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.
Biological Activities
Research indicates several promising biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various animal models, indicating potential therapeutic applications in chronic inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(Benzyloxy)aniline | Lacks methoxy group | Moderate antimicrobial properties |
| 3-Methoxyphenylmethylamine | Lacks benzyloxy group | Limited anti-inflammatory effects |
| {[4-(Benzyloxy)-3-ethoxyphenyl]methyl}(propyl)amine | Ethoxy instead of methoxy | Similar therapeutic potential but less potent |
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Studies : A study demonstrated that the compound exhibited significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Studies : In vivo experiments showed that the administration of this compound reduced inflammation markers in animal models of arthritis, supporting its use in treating inflammatory conditions.
- Cytotoxicity Assays : In vitro assays revealed that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting its potential for development as an anticancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
